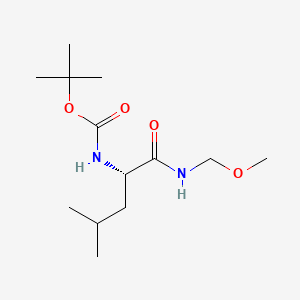

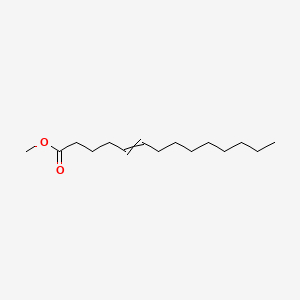

Rp-8-CPT-cAMPS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

生化学分析

Biochemical Properties

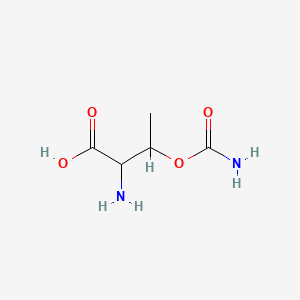

Rp-8-CPT-cAMPS plays a significant role in biochemical reactions, particularly in the regulation of protein kinase A (PKA) I and II . It interacts with these enzymes by preferentially selecting site A of RI compared to site A of RII and site B of RII compared to site B of RI . This selective interaction allows this compound to effectively inhibit the activation of PKA I and II .

Cellular Effects

In cellular processes, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and significantly reduce VASP phosphorylation by forskolin and fenoterol . This indicates that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation . By occupying cAMP binding sites at the regulatory subunit of PKA, this compound prevents the kinase holoenzyme from dissociative activation . This unique mechanism of action allows this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits sufficient stability at room temperature and does not require special care during handling or shipment . It should be protected from bright light, stored in the freezer, and preferably in freeze-dried form for longer storage periods, as the agonistic 8-CPT-cAMP can be formed slowly by oxidation processes .

Metabolic Pathways

This compound is involved in the cAMP-dependent PKA pathway . It interacts with enzymes in this pathway, particularly PKA I and II, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its high lipophilicity and good membrane permeability

準備方法

合成経路と反応条件: Rp-8-CPT-環状AMP(ナトリウム塩)は、8-CPT-環状AMPとRp-環状AMPSを組み合わせた一連の化学反応によって合成されます 。

工業生産方法: Rp-8-CPT-環状AMP(ナトリウム塩)の工業生産方法は、公開文献では広く文書化されていません。 大規模合成は、収率、純度、および費用対効果を最適化した上で、ラボ合成と同様の原理に従っている可能性が高いです .

化学反応の分析

反応の種類: Rp-8-CPT-環状AMP(ナトリウム塩)は、4-クロロフェニルチオ基などの反応性官能基の存在により、主に置換反応を起こします 。 これは比較的安定しており、標準的なラボ条件では酸化または還元を起こしにくいです .

一般的な試薬と条件: Rp-8-CPT-環状AMP(ナトリウム塩)の合成と反応に使用される一般的な試薬には、ジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)、エタノールなどの有機溶媒が含まれます 。 反応条件は通常、化合物の安定性を確保するために、制御された温度とpHレベルで行われます .

主要な生成物: Rp-8-CPT-環状AMP(ナトリウム塩)を含む反応から形成される主要な生成物は、通常、修飾された官能基を持つ誘導体であり、さらなる生化学的研究に使用できます .

科学研究への応用

Rp-8-CPT-環状AMP(ナトリウム塩)は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Rp-8-CPT-Cyclic AMP (sodium salt) has a wide range of scientific research applications:

類似化合物との比較

特性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

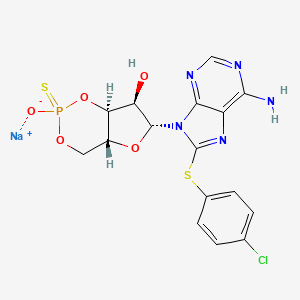

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)